![molecular formula C19H28N4O B12592324 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine CAS No. 650606-17-0](/img/structure/B12592324.png)
5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. This particular compound is characterized by the presence of an octyloxy group attached to a phenyl ring, which is further connected to a pyrimidine-2,4-diamine core.
Métodos De Preparación
The synthesis of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Octyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with octyl bromide to form 4-(Octyloxy)phenol.
Bromination: The next step is the bromination of 4-(Octyloxy)phenol to obtain 4-(Octyloxy)phenyl bromide.
Coupling with Pyrimidine: The final step involves the coupling of 4-(Octyloxy)phenyl bromide with pyrimidine-2,4-diamine under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar compounds to 5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine include other pyrimidine derivatives such as:
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: Known for its antitumor activity and CDK6 inhibitory properties.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Propiedades
Número CAS |
650606-17-0 |
|---|---|
Fórmula molecular |
C19H28N4O |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
5-[(4-octoxyphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C19H28N4O/c1-2-3-4-5-6-7-12-24-17-10-8-15(9-11-17)13-16-14-22-19(21)23-18(16)20/h8-11,14H,2-7,12-13H2,1H3,(H4,20,21,22,23) |
Clave InChI |
SBVISFKEOWFBOY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)CC2=CN=C(N=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)

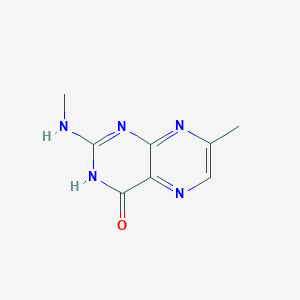
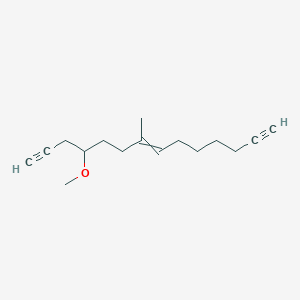
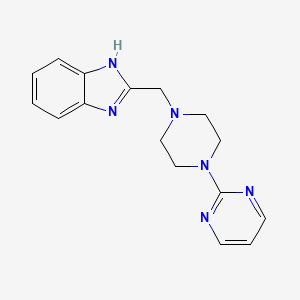
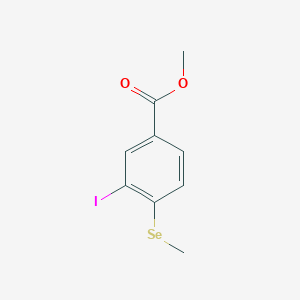

![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)
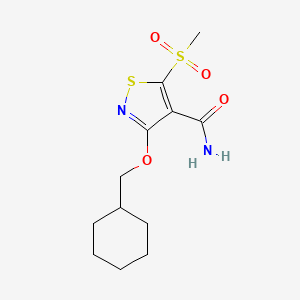
![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)
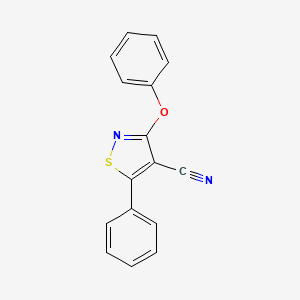
![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline](/img/structure/B12592330.png)
